molecular formula C8H11F5O B14500223 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane CAS No. 64632-76-4

2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane

Cat. No.: B14500223
CAS No.: 64632-76-4
M. Wt: 218.16 g/mol
InChI Key: CEAPVHCMQJDXEV-UHFFFAOYSA-N
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Description

2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane is a fluorinated organic compound It is characterized by the presence of a pentafluoropropene group attached to a pentane backbone through an ether linkage

Preparation Methods

The synthesis of 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane typically involves the reaction of 1,1,3,3,3-pentafluoropropene with pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The fluorine atoms in the pentafluoropropene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can be compared with other fluorinated compounds such as:

    1,2,3,3,3-Pentafluoropropene: Similar in structure but lacks the ether linkage.

    1,1,1,3,3-Pentafluoropropane: Contains a different arrangement of fluorine atoms.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

64632-76-4

Molecular Formula

C8H11F5O

Molecular Weight

218.16 g/mol

IUPAC Name

2-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)pentane

InChI

InChI=1S/C8H11F5O/c1-3-4-5(2)14-6(7(9)10)8(11,12)13/h5H,3-4H2,1-2H3

InChI Key

CEAPVHCMQJDXEV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=C(F)F)C(F)(F)F

Origin of Product

United States

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